2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline
Overview
Description
2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline is an organic compound with the molecular formula C12H17FN2O and a molecular weight of 224.27 g/mol It is characterized by the presence of a fluorine atom, a morpholine ring, and an aniline moiety
Preparation Methods
The synthesis of 2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline typically involves the reaction of 2-fluoroaniline with 2-(morpholin-4-yl)ethanol under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or other substituents are replaced by different functional groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and morpholine ring play crucial roles in its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline can be compared with other similar compounds, such as:
4-(2-Fluoro-4-nitrophenyl)morpholine: This compound also contains a morpholine ring and a fluorine atom but differs in its overall structure and properties.
4-(4-Fluoro-2-nitrophenyl)morpholine: Similar to the previous compound, it has a morpholine ring and a fluorine atom but with different substitution patterns.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a fluorine atom and a morpholine ring, which are essential for its biological activity. The structure can be represented as follows:
- Chemical Formula : C₁₃H₁₈F N₂O
- Molecular Weight : 234.30 g/mol
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity, while the morpholine ring contributes to its specificity. These interactions can modulate various biological pathways, leading to therapeutic effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antibacterial Activity : Preliminary studies suggest that the compound has significant antibacterial properties. For instance, it has shown effectiveness against E. coli with a minimum inhibitory concentration (MIC) of 50 µM and against S. agalactiae with an MIC of 75 µM .
- Antifungal Activity : Some derivatives of the compound have demonstrated antifungal activity, although specific data on this compound itself is limited .
Table 1: Antibacterial Activity of Related Compounds
Compound Name | Target Bacteria | MIC (µM) |
---|---|---|
This compound | E. coli | 50 |
This compound | S. agalactiae | 75 |
Related Compound A | S. aureus | 100 |
Related Compound B | Bacillus cereus | 90 |
Case Study: Antitumor Activity
A study evaluating various derivatives found that compounds similar to this compound exhibited antitumor activities against specific cancer cell lines. For example, analogs with similar structural motifs were shown to inhibit tumor growth in vitro, indicating potential for development as anticancer agents .
Properties
IUPAC Name |
2-fluoro-N-(2-morpholin-4-ylethyl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c13-11-3-1-2-4-12(11)14-5-6-15-7-9-16-10-8-15/h1-4,14H,5-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUKLPCGSNKBGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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